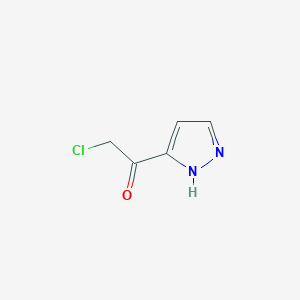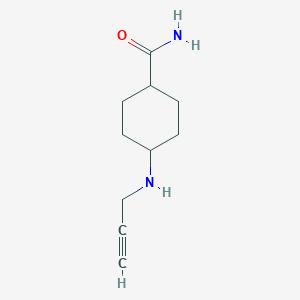![molecular formula C14H18N2O B11765015 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B11765015.png)
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide is a compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by a bicyclic structure that includes a nitrogen atom, making it a member of the azabicyclo family. Its benzamide moiety further enhances its chemical properties, making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide typically involves the reaction of 3-quinuclidinol with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The benzamide moiety can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide involves its interaction with specific molecular targets. One of the primary targets is the alpha7 nicotinic acetylcholine receptor (alpha7 nAChR). The compound acts as an agonist, binding to the receptor and modulating its activity. This interaction leads to various downstream effects, including the modulation of neurotransmitter release and cognitive functions .
Comparison with Similar Compounds
Similar Compounds
N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide: This compound is also an agonist of the alpha7 nAChR and has similar applications in the treatment of cognitive deficits.
2-Azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and are used in drug discovery and development.
Uniqueness
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide is unique due to its specific interaction with the alpha7 nAChR, which makes it a promising candidate for therapeutic applications. Its structural features also provide a versatile platform for further chemical modifications and the development of new derivatives with enhanced properties.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]benzamide |
InChI |
InChI=1S/C14H18N2O/c17-14(12-4-2-1-3-5-12)15-13-10-16-8-6-11(13)7-9-16/h1-5,11,13H,6-10H2,(H,15,17)/t13-/m0/s1 |
InChI Key |
MVKDKUUCCOPJSG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CN2CCC1C(C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)benzo[d]imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B11764933.png)
![Methyl[(2S)-1-phenyl-3-(pyrrolidin-1-YL)propan-2-YL]amine hydrochloride](/img/structure/B11764941.png)





![5,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B11764966.png)
![rel-(1R,4S,7R)-Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11764974.png)


![Phenyl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11765002.png)
![ethyl (2E)-2-chloro-2-[(3,5-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11765003.png)

